H-Gly-Pro-Arg-Pro-Pro-NH2

Vue d'ensemble

Description

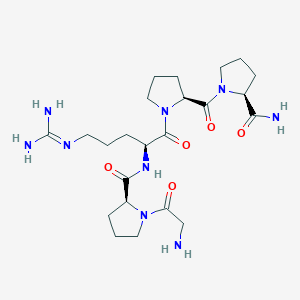

H-Gly-Pro-Arg-Pro-Pro-NH2 is a peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This compound is known for its ability to prevent fibrin polymerization, making it a significant molecule in the study of blood coagulation and related processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Pro-Arg-Pro-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (proline, arginine, proline, and proline).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Automated synthesis: Using automated peptide synthesizers to perform the SPPS.

Purification: Employing high-performance liquid chromatography (HPLC) to purify the peptide.

Quality control: Conducting rigorous quality control tests to ensure the purity and consistency of the product.

Analyse Des Réactions Chimiques

Types of Reactions

H-Gly-Pro-Arg-Pro-Pro-NH2 primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) are commonly used in the synthesis of this compound.

Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.

Major Products

The major product of the synthesis is the peptide this compound itself. During the synthesis, side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Applications De Recherche Scientifique

Chemistry

- Model Peptide Studies : H-Gly-Pro-Arg-Pro-Pro-NH2 is utilized as a model peptide for studying peptide synthesis and purification techniques. Its synthesis typically involves solid-phase peptide synthesis (SPPS), allowing for the controlled assembly of amino acids.

Biology

- Fibrin Polymerization Inhibition : The peptide has been extensively studied for its ability to inhibit fibrinogen aggregation, which is vital in hemostasis. It competes with fibrinogen for binding sites on thrombin, effectively preventing clot formation .

Medicine

- Therapeutic Potential : Research indicates that this compound could be developed as a therapeutic agent for preventing blood clots and treating coagulation disorders. Its inhibitory effect on fibrinogen/thrombin clotting is reported to be significantly higher than that of similar peptides .

Industry

- Diagnostic Assays : The compound is also applied in developing diagnostic assays to study blood coagulation processes. Its specificity in binding to thrombin makes it a useful tool in research settings focused on coagulation pathways .

The biological activity of this compound has been documented through several studies:

- Inhibition Studies : A study demonstrated that this peptide significantly inhibited the polymerization of fibrin in mouse blood samples, showcasing its potential as a therapeutic agent in anticoagulation therapy.

- Surface Plasmon Resonance (SPR) Analysis : Research utilizing SPR techniques revealed that this compound binds preferentially to thrombin over fibrinogen, indicating its mechanism of action in inhibiting thrombin-mediated clot formation .

- Comparative Binding Studies : Comparative analyses highlighted that this peptide outperforms other similar peptides regarding binding affinity and functional inhibition of fibrinogen aggregation, suggesting its unique structural advantages .

Case Studies and Research Findings

-

Fibrinogen Polymerization Inhibition :

- A study indicated that this compound significantly inhibits fibrinogen polymerization by competing with fibrinogen for binding sites on thrombin, demonstrating its efficacy as an anticoagulant agent.

- Binding Affinity Assessment :

- Comparative Analysis with Other Peptides :

Mécanisme D'action

H-Gly-Pro-Arg-Pro-Pro-NH2 exerts its effects by mimicking the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This mimicry prevents the polymerization of fibrin, thereby inhibiting the formation of fibrin clots. The peptide interacts with fibrinogen and thrombin, blocking the early steps of fibrin polymerization .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Gly-Pro-Arg-Pro-NH2: Another peptide that mimics the N-terminal Gly-Pro-Arg region in fibrin and inhibits fibrin polymerization.

H-Gly-His-Arg-Pro-NH2: A peptide with a similar structure but different amino acid sequence, used in similar research applications.

Uniqueness

H-Gly-Pro-Arg-Pro-Pro-NH2 is unique due to its specific sequence, which provides distinct inhibitory effects on fibrin polymerization. Its additional proline residue may confer different structural and functional properties compared to other similar peptides .

Activité Biologique

H-Gly-Pro-Arg-Pro-Pro-NH2, a synthetic peptide composed of five amino acids—glycine (Gly), proline (Pro), arginine (Arg), proline (Pro), and proline (Pro)—is recognized for its significant biological activities, particularly in the context of hemostasis and thrombosis. This article delves into the peptide's biological activity, mechanisms, and potential applications, supported by research findings and data tables.

- Molecular Formula : C23H39N9O5

- Molecular Weight : Approximately 485.6 g/mol

- CAS Number : 126047-84-5

This compound primarily functions as an inhibitor of fibrinogen aggregation , which is crucial during the clotting process. It competes with fibrinogen for binding sites on thrombin, effectively preventing clot formation. This mechanism is vital in therapeutic contexts where controlling blood coagulation is necessary.

Key Mechanisms:

- Inhibition of Fibrin Polymerization : The peptide suppresses early steps in fibrin polymerization, which is essential for clot formation.

- Binding Affinity : Research indicates that this compound exhibits a higher binding affinity to fibrinogen compared to simpler peptide sequences, enhancing its efficacy in anticoagulation studies .

Biological Activity Overview

The biological activity of this compound has been extensively studied, with notable findings summarized in the table below.

Case Studies and Research Findings

- Inhibition of Fibrinogen Polymerization : A study demonstrated that this compound significantly inhibited the polymerization of fibrin in mouse blood samples, showcasing its potential as a therapeutic agent in anticoagulation therapy .

- Surface Plasmon Resonance Studies : Research utilizing SPR techniques revealed that this compound binds preferentially to thrombin over fibrinogen, indicating its mechanism of action in inhibiting thrombin-mediated clot formation.

- Comparative Analysis with Other Peptides : Comparative studies highlighted that this peptide outperforms other similar peptides (e.g., Gly-Pro-Arg-Ala-NH2) in terms of binding affinity and functional inhibition of fibrinogen aggregation, suggesting its unique structural advantages .

Propriétés

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O5/c24-13-18(33)30-10-3-7-16(30)20(35)29-14(5-1-9-28-23(26)27)21(36)32-12-4-8-17(32)22(37)31-11-2-6-15(31)19(25)34/h14-17H,1-13,24H2,(H2,25,34)(H,29,35)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMYDPMCILXJQF-QAETUUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.